2-Chloro-9-ethylpurine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7ClN4 |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
2-chloro-9-ethylpurine |
InChI |
InChI=1S/C7H7ClN4/c1-2-12-4-10-5-3-9-7(8)11-6(5)12/h3-4H,2H2,1H3 |
InChI Key |
SNBCBHDLGLDGRF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=CN=C(N=C21)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 9 Ethylpurine and Its Derivatives
Alkylation Strategies for N9-Substituted Purines
Alkylation of the purine (B94841) core is a fundamental transformation, yet it presents a significant challenge in controlling regioselectivity. The purine ring system possesses multiple nucleophilic nitrogen atoms, primarily at the N7 and N9 positions of the imidazole (B134444) ring, leading to the potential formation of a mixture of regioisomers. acs.orgnih.govresearchgate.net The desired N9-alkylated product is often the thermodynamically more stable isomer, but reaction conditions can be tuned to favor its formation kinetically as well. ub.edunih.gov
Achieving high regioselectivity for N9 alkylation is paramount for efficient synthesis and to avoid tedious separation of isomeric mixtures. acs.orgnih.govresearchgate.net Researchers have developed several methodologies to direct the alkylation specifically to the N9 position.
The strategic use of protecting groups on the purine ring can significantly influence the regiochemical outcome of alkylation reactions. Bulky protecting groups can sterically hinder one nitrogen atom over another, thereby directing the incoming alkylating agent. For instance, the 2,3-dicyclohexylsuccinimide (Cy2SI) protecting group has been shown to promote high regioselectivity in the alkylation of purines. rsc.orgresearchgate.net
Reaction conditions also play a crucial role. The choice of solvent, base, and temperature can dramatically affect the ratio of N9 to N7 isomers. uio.no For example, the alkylation of 2-amino-6-chloropurine (B14584) with cyclopropylmethyl mesylate or chloride in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) yields a mixture of N9 and N7 products. scispace.com Similarly, the alkylation of 2-amino-6-chloropurine with certain bromohydrins in DMF with potassium carbonate as the base also produces a mixture of 9- and 7-alkylated products. acs.org The use of specific catalysts, such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF), has been reported to accelerate N9-alkylation and improve yields and selectivity. nih.gov
A notable strategy for achieving regiospecific N9 alkylation involves the introduction of a heteroaryl substituent at the C6 position of the purine ring. acs.orgnih.govresearchgate.net This approach has proven highly effective in directing alkylation exclusively to the N9 position.
The high regioselectivity observed in the alkylation of 6-(heteroaryl)purines is attributed to a shielding effect. acs.orgnih.govresearchgate.net X-ray crystal structures have revealed that in certain 6-(azolyl)purine derivatives, the heteroaryl ring is essentially coplanar with the purine ring. acs.orgnih.govresearchgate.net This conformation positions a C-H bond of the heteroaryl ring directly over the N7 atom of the purine, sterically hindering its approach by an alkylating agent. acs.orgnih.govresearchgate.net
A compelling example is the treatment of 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride followed by ethyl iodide. This reaction results in the exclusive formation of the N9-ethylated product, 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine. acs.orgnih.gov In contrast, when the substituent is bulkier and forces the heteroaryl ring out of coplanarity, as in 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine, a mixture of N9 and N7 alkylated products is observed, albeit with the N9 isomer still being the major product. acs.orgnih.gov This demonstrates the critical role of the planar conformation in shielding the N7 position.
Ethyl halides, such as ethyl iodide and ethyl bromide, are commonly employed as the ethyl source in the N9-alkylation of purines. acs.orgnih.gov These reagents are effective electrophiles that readily react with the purine anion generated under basic conditions. The choice between ethyl iodide and ethyl bromide can influence reaction rates, with the former generally being more reactive.
The reaction of 6-(2-butylimidazol-1-yl)-2-chloropurine with ethyl iodide provides a clear example of the successful use of an ethyl halide to introduce the N9-ethyl group with high specificity. acs.orgnih.gov
The alkylation of purines is typically carried out in the presence of a base to deprotonate the N-H of the imidazole ring, thereby generating a more nucleophilic purine anion. uio.no Common bases used for this purpose include sodium hydride (NaH) and potassium carbonate (K2CO3). acs.orgnih.govscispace.comniscpr.res.in
Sodium hydride is a strong, non-nucleophilic base that is often used in aprotic solvents like DMF or tetrahydrofuran (B95107) (THF). acs.orgnih.govgoogle.com It effectively and irreversibly deprotonates the purine. For instance, the synthesis of 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine utilizes sodium hydride in DMF to generate the purine anion prior to the addition of ethyl iodide. acs.orgnih.gov
Potassium carbonate is a milder base that is also widely used, often in polar aprotic solvents like DMF or acetonitrile. scispace.comniscpr.res.in It is particularly useful in syntheses where a very strong base might cause unwanted side reactions. For example, the N-alkylation of purine derivatives can be achieved using potassium carbonate in DMF. niscpr.res.in The alkylation of 2-amino-6-chloropurine has also been performed using potassium carbonate as the base. scispace.comacs.org
Data Tables
Table 1: Regioselectivity of Alkylation of 6-(Heteroaryl)-2-chloropurines
| Starting Material | Alkylating Agent | Base | Solvent | Product(s) | N9:N7 Ratio | Reference |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH | DMF | 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine | Exclusive N9 | acs.orgnih.gov |
| 2-chloro-6-(4,5-diphenylimidazol-1-yl)purine | Ethyl iodide | NaH | DMF | Mixture of N9 and N7 ethylated products | ~5:1 | acs.orgnih.gov |
Table 2: Examples of Base-Mediated Alkylation of Purines
| Purine Derivative | Alkylating Agent | Base | Solvent | Key Outcome | Reference |
| 6-(2-butylimidazol-1-yl)-2-chloropurine | Ethyl iodide | NaH | DMF | Exclusive N9-alkylation | acs.orgnih.gov |
| 2-amino-6-chloropurine | Cyclopropylmethyl mesylate | K₂CO₃ | DMF | Mixture of N9 and N7 isomers (6.5:1) | scispace.com |
| 2-amino-6-chloropurine | Allyl-protected bromohydrin | K₂CO₃ | DMF | Mixture of N9 and N7 isomers | acs.org |
| 6-chloropurine (B14466) | Alkyl halide | Cs₂CO₃ | N/A | High yield of N9-alkylated product | uio.no |
| Purine | Alkyl halide | K₂CO₃ | DMF | N9-alkylation | niscpr.res.in |
Regioselective N9 Alkylation of Purine Scaffolds
Regiospecific N9 Alkylation of 6-(Heteroaryl)-2-chloropurines
Functionalization at the C2 and C6 Positions of Purine Ring Systems
The reactivity of the purine ring is heavily influenced by the electron-withdrawing nature of the nitrogen atoms, making the carbon positions susceptible to various chemical transformations. In dihalogenated purines, such as 2,6-dichloropurine (B15474), the C6 position is generally the most reactive site for nucleophilic attack. researchgate.netresearchgate.net This inherent reactivity allows for selective functionalization. Following modification at C6, the chlorine at the C2 position can be targeted for further derivatization, often requiring different reaction conditions.
Nucleophilic aromatic substitution (SNAr) is a cornerstone for modifying halogenated purines. The electron-deficient character of the pyrimidine (B1678525) portion of the purine ring facilitates the displacement of halide leaving groups by a wide array of nucleophiles. mdpi.com In the context of 2,6-dichloropurine derivatives, the chlorine atom at the C6 position is significantly more labile than the one at C2, enabling regioselective substitution. researchgate.netresearchgate.net
The chlorine atom at the C6 position of the purine nucleus is readily displaced by various nucleophiles. This reaction is a fundamental step in the synthesis of numerous purine derivatives. The reaction of 2,6-dichloropurine with primary or secondary amines, for instance, leads to the formation of N6-substituted 2-chloropurines. cas.cz Similarly, alcohols (alkoxides) and thiols (thiolates) can be employed to introduce oxygen or sulfur linkages at this position. researchgate.netmdpi.com
Research has demonstrated the synthesis of 2,6-diamino-substituted purines starting from 2,6-dichloropurine, where the first nucleophilic substitution selectively occurs at the C6 position. researchgate.net For example, reacting 2,6-dichloro-9-ethyl-9H-purine with cyclopentylamine (B150401) yields the corresponding 6-amino derivative. researchgate.net The substitution is often carried out in a suitable solvent like ethanol (B145695) or butanol, sometimes in the presence of a base such as diisopropylethylamine (DIPEA) or triethylamine (B128534) to neutralize the HCl generated. researchgate.net
Below is a table summarizing representative nucleophilic substitution reactions at the C6 position of chloropurines.
| Starting Material | Nucleophile | Conditions | Product | Reference |
| 2,6-Dichloropurine | (R)-alaninol | DIPEA, Ethanol, RT | 2-Chloro-6-((R)-1-hydroxypropan-2-ylamino)purine | researchgate.net |
| 6-Chloro-9-{[2-(diisopropoxyphosphoryl)methoxy]ethyl}purine | Allylamine | Ethanol, Reflux | N6-Allyl-9-{[2-(diisopropoxyphosphoryl)methoxy]ethyl}adenine | cas.cz |
| 2,6-Dichloropurine | Ammonia | - | 2-Chloro-6-aminopurine (2-chloroadenine) | nih.gov |
| 2,6-Dichloro-9-ethyl-9H-purine | Cyclopentylamine | - | N-Cyclopentyl-2-chloro-9-ethyl-9H-purin-6-amine | researchgate.net |
Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis, and their application to purine chemistry is well-documented. nih.govuwindsor.ca These methods offer a powerful way to introduce a wide variety of substituents, such as aryl, hetaryl, and alkyl groups, onto the purine scaffold under relatively mild conditions. nih.gov For chloropurines, these reactions provide access to derivatives that are not readily synthesized via traditional nucleophilic substitution.
The Suzuki-Miyaura cross-coupling reaction is one of the most widely used palladium-catalyzed methods for functionalizing chloropurines. researchgate.netcolab.ws It involves the reaction of a halopurine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. uwindsor.ca This reaction is highly effective for creating C-C bonds by attaching aryl or heteroaryl moieties to the purine ring. acs.orgacs.org
In the case of 2,6-dihalopurines, the Suzuki coupling can exhibit high regioselectivity. For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine, demonstrating the higher reactivity of the C6-Cl bond. researchgate.net The synthesis of pro-ligands for platinum complexes has been achieved through the Suzuki coupling of 6-chloro-9-ethylpurine with 3-formylphenylboronic acid using a Pd(PPh₃)₄ catalyst. csic.es Microwave irradiation has also been shown to improve yields and shorten reaction times for these couplings. nih.gov
The following table presents examples of Suzuki coupling reactions involving chloropurines.
| Chloropurine Substrate | Boronic Acid/Ester | Catalyst/Base | Product | Reference |
| 6-Chloro-9-ethylpurine | 3-Formylphenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 3-(9-Ethyl-9H-purin-6-yl)benzaldehyde | csic.es |
| 6-Chloro-9-ethylpurine | 3-(2-Pyridinyl)phenylboronic acid pinacol (B44631) ester | Pd(PPh₃)₄ / K₂CO₃ | 6-(3-(Pyridin-2-yl)phenyl)-9-ethyl-9H-purine | csic.es |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 9-Benzyl-2-chloro-6-phenylpurine | researchgate.net |
| 6-Chloro-9-isopropylpurine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / PCy₃ / K₃PO₄ | 6-(4-Methoxyphenyl)-9-isopropyl-9H-purine | acs.org |
Beyond the Suzuki reaction, other palladium-catalyzed cross-coupling methods are employed for the derivatization of chloropurines. These include the Stille, Negishi, and Sonogashira reactions, which utilize organostannanes, organozincs, and terminal alkynes, respectively, as coupling partners. researchgate.netmdpi.com These reactions expand the diversity of functional groups that can be introduced onto the purine core.
The Stille coupling, for example, has been used in the stepwise modification of purine N9, C8, and C6 positions. mdpi.com Similarly, Negishi coupling allows for the introduction of various alkyl groups. nih.gov These methodologies are crucial for building complex molecular architectures and are often used in combination to achieve the desired substitution pattern on the purine ring. acs.orgacs.org
Palladium-Catalyzed Cross-Coupling Reactions Involving Chloropurines
Multi-Step Synthetic Sequences for Complex 2-Chloro-9-ethylpurine Derivatives
The synthesis of complex purine derivatives often requires multi-step reaction sequences where different positions on the purine ring are functionalized in a controlled and strategic manner. vapourtec.com The differential reactivity of the C2 and C6 positions of a 2,6-dichloropurine starting material is frequently exploited in these sequences. nih.govlumenlearning.com
A common strategy involves an initial, regioselective reaction at the more reactive C6 position, followed by a second modification at the C2 position. For example, a synthetic pathway can start with 2,6-dichloropurine, which is first N9-alkylated with an ethyl group. researchgate.net The resulting 2,6-dichloro-9-ethylpurine can then undergo a selective nucleophilic substitution at C6 with an amine. researchgate.net The remaining chlorine at C2 can subsequently be displaced by another nucleophile under different conditions or be subjected to a palladium-catalyzed cross-coupling reaction to install an aryl or other group. acs.orgacs.org
An illustrative multi-step synthesis is the preparation of 2,8-disubstituted-9-ethyladenines. researchgate.net The synthesis begins with 2,6-dichloropurine, which is converted in two steps to 2-chloro-9-ethyladenine. This intermediate is then treated with phenethylamine (B48288) or phenethyl alcohol to substitute the C2-chlorine, yielding 2-substituted 9-ethyladenines. These products can be further functionalized, for instance, by bromination at the C8 position with N-bromosuccinimide, to create more complex derivatives. researchgate.net Such multi-step approaches are fundamental for creating libraries of compounds for biological screening. acs.orgvapourtec.com
Reactivity and Chemical Transformations of 2 Chloro 9 Ethylpurine and Its Analogues
Chemical Reactivity of the Chlorine Atom at C2 (or C6) in 2-Chloro-9-ethylpurine Derivatives
The chlorine atom attached to the C2 or C6 position of the purine (B94841) ring is a key site for chemical modification. Its reactivity is significantly influenced by the electron-deficient nature of the purine ring, which makes these positions susceptible to nucleophilic attack.
Pathways for Nucleophilic Substitution and Derivatization
The chlorine atom at the C6 position of 9-ethylpurine is readily displaced by various nucleophiles, a reaction central to the synthesis of a diverse range of purine derivatives. This nucleophilic substitution is facilitated by the electron-withdrawing properties of the purine ring system, which increases the electrophilicity of the C6 carbon. Reactions with amines, alcohols, and thiols under controlled conditions allow for the introduction of a wide array of functional groups. For instance, reacting 6-chloro-9-ethylpurine with cyclohexylamine (B46788) in butanol at elevated temperatures yields N-cyclohexyl-9-ethyl-9H-purin-6-amine.
The mechanism for these nucleophilic aromatic substitution reactions typically proceeds through an addition-elimination pathway. gatech.edu The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, forming a tetrahedral intermediate (a Meisenheimer complex). The leaving group, the chloride ion, is then eliminated, restoring the aromaticity of the purine ring. The rate of these reactions can be influenced by the nature of the solvent, with polar aprotic solvents often favoring the reaction.
Stability and Transformation of the N9-Ethyl Group
The N9-ethyl group in this compound is generally stable under many reaction conditions used for modifying the purine ring. However, its presence influences the regioselectivity of certain reactions. While direct alkylation of purines often yields a mixture of N7 and N9 isomers, the pre-existing ethyl group at N9 directs further substitutions to other positions. nih.govacs.org
Under certain harsh conditions, such as strong acid or base at high temperatures, cleavage of the N9-alkyl bond can occur, but this is not a common transformation under typical synthetic protocols. The stability of the N9-ethyl group is crucial for its role as a directing group and for maintaining the structural integrity of the molecule during subsequent derivatization steps. It has been noted that N7-alkylated purines can be less stable and may decompose in acidic conditions to regenerate the corresponding 6-chloropurine (B14466).
Reaction Mechanisms of Purine Scaffold Modifications for Derivatization
The purine scaffold can be modified through various reaction mechanisms, enabling the synthesis of a wide range of derivatives with diverse properties. These modifications include regioselective alkylations and ligand exchange reactions in metal complexes.
Mechanistic Insights into Regioselective Alkylations
The alkylation of purines is a fundamental transformation, but controlling the site of alkylation (regioselectivity) can be challenging due to the presence of multiple nitrogen atoms. researchgate.net Direct alkylation of purines like 6-chloropurine with alkyl halides typically results in a mixture of N7 and N9 isomers, with the N9 isomer often being the major product due to thermodynamic stability. nih.govacs.org The use of bases like potassium carbonate or sodium hydride in polar aprotic solvents such as DMF is common for these reactions.
However, specific strategies have been developed to achieve regioselective alkylation. For instance, N7-regioselective alkylation can be achieved under kinetic control using bulky alkyl halides and a Lewis acid catalyst like SnCl₄ with N-trimethylsilylated purines. nih.govacs.org This method allows for the introduction of sterically hindered groups at the N7 position. The choice of solvent and base can also significantly influence the N7/N9 isomer ratio. researchgate.net It is important to note that N7-alkylated isomers can sometimes rearrange to the more thermodynamically stable N9 isomers, especially under heating or acidic conditions. acs.org
The mechanism of alkylation involves the deprotonation of a nitrogen atom on the purine ring by a base, creating a nucleophilic purine anion. This anion then attacks the alkyl halide in a nucleophilic substitution reaction (S_N2). rsc.org The regioselectivity is influenced by a combination of steric and electronic factors, as well as the reaction conditions. The acidity of the N-H protons also plays a role, with the N9 proton generally being more acidic in many purine systems. researchgate.net
Ligand Exchange Reactions in Metal Complexes of Purine Derivatives
Purine derivatives, including this compound, can act as ligands in metal complexes. The nitrogen atoms of the purine ring are potential coordination sites for metal ions. Ligand exchange reactions in these complexes involve the replacement of one ligand by another. libretexts.org This process is crucial for the biological activity of some metal-based drugs and for the catalytic applications of metal complexes. nih.gov
For instance, the purine skeleton can coordinate to a platinum(II) center through the N1 or N7 positions. The regioselectivity of this coordination can be influenced by thermodynamic and kinetic factors. N7 coordination is often thermodynamically favored in square-planar Pt(II) complexes, while N1 coordination may be kinetically accessible but can isomerize to the more stable N7-coordinated product upon heating. The stability of these metal-ligand bonds is a key factor in their potential applications.
The mechanism of ligand exchange can be associative, dissociative, or interchange. crunchchemistry.co.uk In an associative mechanism, the incoming ligand first binds to the metal center to form an intermediate with a higher coordination number, followed by the departure of the leaving group. In a dissociative mechanism, the leaving group detaches first to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. The specific pathway depends on the nature of the metal ion, the ligands, and the reaction conditions. acs.org The chloride ligand in platinum complexes of purine derivatives can be replaced by other ligands, such as acetylides, through ligand exchange reactions. nih.gov
Advanced Spectroscopic and Structural Elucidation of 2 Chloro 9 Ethylpurine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton and carbon signals can be achieved, confirming the molecular constitution and connectivity.
The ¹H and ¹³C NMR spectra of 2-Chloro-9-ethylpurine provide a distinct fingerprint of its chemical environment. In the ¹H NMR spectrum, the protons of the ethyl group exhibit a characteristic pattern: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling. The two protons on the purine (B94841) ring, H-6 and H-8, appear as singlets in the aromatic region of the spectrum.
In the ¹³C NMR spectrum, all seven unique carbon atoms of the molecule are resolved. The chemical shifts are influenced by the electronegativity of adjacent atoms (chlorine and nitrogen) and the aromaticity of the purine core. The carbons of the ethyl group appear in the aliphatic region, while the five carbons of the purine ring are found in the downfield region.
| Position | ¹H Chemical Shift (δ, ppm) (Multiplicity) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | - | ~153 |
| C4 | - | ~152 |
| C5 | - | ~131 |
| C6 | ~8.8 (s) | ~152 |
| C8 | ~8.2 (s) | ~145 |
| N9-CH₂ | ~4.4 (q) | ~42 |
| -CH₃ | ~1.5 (t) | ~15 |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration.
During the synthesis of N-substituted purines, alkylation can potentially occur at different nitrogen atoms, leading to regioisomers (e.g., N7 vs. N9 substitution). While 1D NMR can suggest the structure, 2D NMR techniques provide definitive proof of connectivity and spatial relationships.
Heteronuclear Multiple Bond Correlation (HMBC) is used to identify long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, a crucial HMBC correlation would be observed between the methylene (CH₂) protons of the ethyl group and the C4 and C8 carbons of the purine ring. This confirms that the ethyl group is attached to the N9 position.
Nuclear Overhauser Effect Spectroscopy (NOESY) identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY cross-peak would be expected between the N9-CH₂ protons and the H-8 proton, confirming the N9 substitution. acs.org The absence of such a correlation and the potential presence of one between the ethyl group and H-6 might suggest the N7 isomer. These 2D methods are therefore indispensable for the unambiguous assignment of the correct regioisomer. acs.org
X-ray Crystallography for Definitive Solid-State Structural Determination
X-ray crystallography provides unparalleled, high-resolution information about the precise arrangement of atoms in the solid state, offering definitive proof of molecular structure, conformation, and intermolecular packing.
| Structural Feature | Observation in Related Purine Derivatives |
|---|---|
| Purine Ring Conformation | Essentially planar |
| Dominant Intermolecular Interactions | C–H···N hydrogen bonds, π-stacking |
| Other Potential Interactions | C–H···Cl interactions |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern upon ionization.
When a molecule like this compound is analyzed, it is first ionized to form a molecular ion (M⁺•). The mass of this ion confirms the molecular weight of the compound. Due to the presence of chlorine, which has two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as two distinct signals (M⁺• and [M+2]⁺•) separated by two mass units, with a characteristic intensity ratio of 3:1. docbrown.infochemguide.co.uk This isotopic signature is a clear indicator of the presence of a single chlorine atom in the molecule. chemguide.co.ukyoutube.com
The energetically unstable molecular ion often breaks apart into smaller, charged fragments. chemguide.co.uk The analysis of these fragments provides a roadmap of the molecule's structure. For this compound, characteristic fragmentation pathways would include:
Loss of an ethyl radical: Cleavage of the N9-C bond results in a fragment with a mass of [M-29]⁺.
Loss of a chlorine atom: This would result in a fragment of [M-35]⁺ or [M-37]⁺.
Cleavage of the purine ring: The stable aromatic ring can also fragment in predictable ways, leading to smaller ions that are characteristic of the purine core.
High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound. While conventional MS might identify a molecular ion at m/z 182, HRMS could measure it as 182.0363, which corresponds uniquely to the molecular formula C₇H₇ClN₄, thereby distinguishing it from other possible elemental compositions that might have the same nominal mass. This makes HRMS an invaluable tool for confirming the identity of a newly synthesized compound and is a standard technique in the characterization of purine metabolites and their derivatives. symc.edu.cnchromatographyonline.comnih.gov
| Ion/Fragment | Expected m/z | Significance |
|---|---|---|
| [M]⁺• (with ³⁵Cl) | 182 | Molecular Ion |
| [M+2]⁺• (with ³⁷Cl) | 184 | Confirms presence of one chlorine atom |
| [M-C₂H₅]⁺ | 153 | Loss of the N9-ethyl group |
| [M-Cl]⁺ | 147 | Loss of the chlorine atom |
Complementary Spectroscopic Techniques (e.g., UV-Vis, IR) in Structure Elucidation
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, the primary absorptions are due to π → π* transitions within the conjugated purine ring system.
The position of the absorption maximum (λmax) is sensitive to the substitution pattern on the purine core. The inherent aromaticity of the purine ring results in strong UV absorption, typically in the 250-280 nm range. The presence of the chloro group at the C2 position and the ethyl group at the N9 position modifies the electronic environment of the chromophore. The chlorine atom, with its lone pairs of electrons, can participate in resonance, acting as an auxochrome that can cause a bathochromic (red) shift or a hypsochromic (blue) shift depending on the solvent and other substituents.
While specific experimental data for this compound is not extensively published, analysis of related purine derivatives allows for an estimation of its expected UV absorption profile. Generally, purines exhibit two main absorption bands. For instance, studies on various purine analogues show characteristic absorbances that confirm the integrity of the core structure. The precise λmax values are dependent on the solvent used, as solvent polarity can stabilize the ground or excited state to different extents, thereby altering the energy of the electronic transition.
Table 1: Representative UV-Vis Absorption Data for Purine Derivatives
| Compound/Class | Typical λmax (nm) | Electronic Transition | Notes |
|---|---|---|---|
| Purine | ~263 | π → π* | In neutral aqueous solution. |
| 2-Chloropurines | ~265-275 | π → π* | The chloro group acts as an auxochrome. |
Note: The data presented is generalized from various sources on purine spectroscopy. Actual values for this compound may vary.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations (stretching, bending). In the context of this compound, IR spectroscopy is crucial for confirming the presence of the purine ring, the C-Cl bond, and the N-ethyl substituent.
The IR spectrum of a this compound derivative can be divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (<1500 cm⁻¹).
Key vibrational modes expected for this compound include:
Aromatic C-H Stretching: Found just above 3000 cm⁻¹, characteristic of the C-H bond on the purine ring (e.g., at the C6 and C8 positions).
Aliphatic C-H Stretching: Occurring just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹), corresponding to the symmetric and asymmetric stretching of the C-H bonds in the N9-ethyl group.
Ring Stretching (C=C and C=N): The purine core gives rise to a series of characteristic sharp absorption bands in the 1600–1400 cm⁻¹ region. These are due to the stretching vibrations of the C=C and C=N double bonds within the fused pyrimidine (B1678525) and imidazole (B134444) rings.
C-Cl Stretching: The vibration of the carbon-chlorine bond typically appears as a strong band in the 800–600 cm⁻¹ region of the spectrum.
Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions from C-C, C-N single bond stretching, and various bending vibrations. This pattern is unique to the molecule and serves as a "fingerprint" for identification when compared with a known standard.
Detailed analysis of closely related compounds, such as 2,6-dichloro-9-substituted purines, provides a basis for assigning these characteristic frequencies. researchgate.net
Table 2: Characteristic IR Absorption Frequencies for 2,6-Dichloro-9-alkylpurine Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aliphatic C-H Stretch | 2985 - 2954 | Asymmetric/Symmetric stretching of CH₃ and CH₂ groups. researchgate.net |
| C=N/C=C Ring Stretch | 1596 - 1588 | Stretching vibrations within the purine aromatic system. researchgate.net |
| C=C/C-N Ring Stretch | 1558 - 1555 | Stretching vibrations within the purine aromatic system. researchgate.net |
| C-N Stretch | 1358 - 1347 | Stretching of carbon-nitrogen bonds. researchgate.net |
| C-H Bend | 1232 - 1216 | Bending vibrations of aliphatic groups. researchgate.net |
Source: Data derived from spectroscopic analysis of 2,6-dichloro-9-isopropyl-purine and 2,6-dichloro-9-butyl-purine. researchgate.net
Together, UV-Vis and IR spectroscopy provide a rapid and effective means of confirming structural features of this compound derivatives. UV-Vis spectroscopy validates the conjugated purine system, while IR spectroscopy confirms the presence of key functional groups and provides a unique molecular fingerprint, thereby complementing the more detailed structural data obtained from NMR and mass spectrometry.
Computational and Theoretical Chemistry Studies of 2 Chloro 9 Ethylpurine Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comresearchgate.net It is widely employed to predict various molecular properties, including electronic structure, reactivity, and vibrational frequencies. orientjchem.orgmdpi.com For 2-Chloro-9-ethylpurine analogues, DFT calculations offer a detailed understanding of their chemical behavior.
In recent studies, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p) and cc-pVDZ, have been instrumental in optimizing molecular geometries and determining electronic properties. mdpi.com The accuracy of these calculations is often validated by comparing the theoretical results with experimental data, such as that from X-ray crystallography and NMR spectroscopy. orientjchem.orgacs.org For instance, a strong correlation between calculated and experimental bond lengths and angles confirms the reliability of the DFT method for these systems. orientjchem.org
Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are crucial for understanding a molecule's reactivity, with HOMO energy relating to electron-donating ability and LUMO energy to electron-withdrawing ability. mdpi.com The analysis of the Molecular Electrostatic Potential (MEP) surface, another output of DFT calculations, helps identify regions susceptible to electrophilic and nucleophilic attack. orientjchem.org
DFT is a valuable tool for elucidating reaction mechanisms by mapping potential energy surfaces and identifying transition states. rsc.orgchemrxiv.org This predictive capability is essential for understanding the synthesis and reactivity of this compound analogues. For example, DFT calculations have been used to analyze the regioselectivity of reactions, such as the N-alkylation of purine (B94841) derivatives. researchgate.net
In the study of platinum(II) pincer complexes derived from 6-chloro-9-ethylpurine, DFT calculations were employed to understand the equilibrium between different isomers. acs.orgnih.gov The calculations revealed that the isomer with the purine coordinated at the N7 position is thermodynamically more stable than the N1-coordinated isomer. acs.orgnih.gov Furthermore, a detailed DFT analysis elucidated the two-stage transformation pathway between these isomers, identifying the transition states and calculating the activation energies for each step. acs.orgnih.gov This information is critical for controlling the outcome of such reactions.
The prediction of reaction outcomes, including rates and selectivity, can be achieved by analyzing competing reaction pathways and their corresponding transition states. numberanalytics.com By estimating the activation energies, researchers can determine the most likely reaction pathway under specific conditions. numberanalytics.comresearchgate.net
The analysis of electron density distribution provides fundamental insights into the nature of chemical bonds and intermolecular interactions. taylorfrancis.comgla.ac.uk Both experimental techniques, like X-ray diffraction, and theoretical methods, such as DFT, are used to study electron density. gla.ac.ukutwente.nl
For purine analogues, understanding the electron density distribution helps in characterizing the bonding within the molecule and its interactions with other molecules. The Quantum Theory of Atoms in Molecules (QTAIM) is often used to analyze the electron density topology, identifying bond critical points and characterizing the nature of the chemical bonds (e.g., covalent, ionic, or intermediate). gla.ac.uknih.gov
In studies of related heterocyclic systems, the comparison between experimental and theoretical electron density distributions has shown good agreement, especially when factors like hydrogen bonding and crystal environment are included in the theoretical model. utwente.nl This validates the use of DFT for predicting the electron density and related properties of complex molecules like this compound analogues.
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Interactions
Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for studying the conformational landscape and intermolecular interactions of flexible molecules like this compound analogues. numberanalytics.comuoa.gr Conformational analysis is crucial as the three-dimensional structure of a molecule significantly influences its physical, chemical, and biological properties. numberanalytics.com
MD simulations, by solving Newton's equations of motion, can model the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules. chemrxiv.orgmdpi.com These simulations often employ force fields like CHARMM or AMBER to describe the potential energy of the system. uoa.grlambris.com
For complex systems, such as purine derivatives interacting with biological macromolecules, MD simulations can reveal the key interactions that stabilize the complex. mdpi.com The choice of the simulation protocol, including the force field and solvent model (explicit or implicit), is critical for obtaining accurate results. chemrxiv.orglambris.com For instance, simulations in explicit water can provide a more realistic representation of the behavior of molecules in an aqueous environment. lambris.com
The data generated from MD simulations, which can be extensive, is often analyzed using clustering methods to identify the most populated conformational states. lambris.com This information is vital for understanding how these molecules might interact with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comwikipedia.org QSAR models are widely used in drug discovery to predict the activity of new compounds, prioritize candidates for synthesis, and optimize lead compounds. jocpr.commdpi.com
The foundation of QSAR is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and physicochemical properties. mdpi.comresearchgate.net These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum chemical. researchgate.net
For this compound analogues, QSAR studies can help in understanding the structural features that are important for a specific biological activity. For example, a QSAR model might reveal that certain electronic or steric properties of substituents on the purine ring are correlated with the observed activity.
The development of a robust QSAR model involves several steps: data collection, calculation and selection of relevant descriptors, model building using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, and rigorous validation of the model's predictive power. jocpr.comnih.gov
The descriptors used in QSAR models are fundamental parameters for structure-based modeling. researchgate.net These parameters quantify various molecular properties that can influence how a molecule interacts with a biological target.
Table 1: Examples of Molecular Descriptors Used in QSAR Modeling
| Descriptor Category | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of Atoms | Basic information about the molecule's composition. |
| Topological | Connectivity Indices (e.g., Kappa indices) | Information about the branching and connectivity of atoms. researchgate.net |
| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional shape and size of the molecule. jocpr.com |
| Electrostatic | Dipole Moment, Partial Charges | Distribution of charge within the molecule. |
| Quantum Chemical | HOMO/LUMO Energies, Electronegativity | Electronic properties and reactivity. mdpi.comjocpr.com |
| Lipophilicity | LogP | The molecule's affinity for a nonpolar environment. jocpr.com |
These descriptors can be calculated using various computational chemistry software packages. The selection of the most relevant descriptors is a critical step in building a predictive QSAR model.
Theoretical Insights into Halogen Bonding and Non-Covalent Interactions
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic region (a Lewis base). researchgate.netmdpi.com This interaction is characterized by a region of positive electrostatic potential on the halogen atom, known as a σ-hole, located opposite to the covalent bond. mdpi.comrsc.org
For this compound analogues, the chlorine atom can participate in halogen bonding, which can play a significant role in their crystal packing and interactions with biological targets. nih.gov Theoretical methods like DFT and QTAIM are essential for characterizing these interactions. nih.govrsc.org
Computational studies allow for the detailed analysis of the strength and directionality of halogen bonds. nih.govbeilstein-journals.org The interaction energy can be calculated, and the nature of the bond can be further investigated by analyzing the electron density at the bond critical point. nih.gov Molecular electrostatic potential (MEP) maps are also used to visualize the σ-hole and predict the geometry of halogen bonds. rsc.org
Besides halogen bonding, other non-covalent interactions, such as hydrogen bonds and π-π stacking, are also crucial in determining the structure and properties of purine analogues. nih.gov Theoretical calculations provide a comprehensive understanding of the interplay between these different interactions.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 6-chloro-9-ethyl-9H-purine |
| 6-chloropurine (B14466) |
| 2-amino-6-chloropurine (B14584) |
| 6-chloro-2-methylthio-9-ethyl-9H-purine |
| N,N′-bis(5-chlorosalicylidene)diethylenetriamine |
| N,N′-bis(5-bromosalicylidene)diethylenetriamine |
| 6-chloro-1,3-dihydro-2H-indol-2-one |
| S-benzyl β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate |
| Thiouracil |
| 6-ethynyl-9-ethylpurine |
| 2-chloro-8-(4-substituted)phenylpurines |
| 6-chloro-8-(4-fluorophenyl)purine |
| 9-methyladenine |
| 1-methylcytidine |
| 1,N6-ethenoadenosine |
| 1,N4-ethenocytidine |
| 1,N2-ethenoguanosine |
Structure Activity Relationship Sar Investigations of 2 Chloro 9 Ethylpurine Derivatives
Impact of N9-Ethylation on Biological Activity of Purine (B94841) Analogues
The substitution at the N9 position of the purine ring is a key determinant of biological activity. Alkylation at this position, particularly with an ethyl group, significantly influences the compound's interaction with biological targets.
The alkylation of purines can often result in a mixture of N9 and N7 regioisomers. researchgate.netmdpi.com However, specific synthetic methods have been developed to achieve regiospecific N9 alkylation, which is crucial as the N9-substituted isomers are often the more biologically desirable products. researchgate.net For example, treating 6-(2-butylimidazol-1-yl)-2-chloropurine (B8415717) with sodium hydride and ethyl iodide leads to the exclusive formation of the N9-ethylated product, 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine. researchgate.net In contrast, simple N9-methylation of purine restricts the natural tautomerism of the purine ring, which can alter its interaction with solvents and biological macromolecules.
Role of the C2-Chlorine (or C6-Chlorine) in Modulating Biological Response
The presence and position of a chlorine atom on the purine scaffold are pivotal in modulating the biological response of these analogues. Halogenation, particularly at the C2 or C6 position, can profoundly affect the compound's stability, reactivity, and affinity for target enzymes.
A chlorine atom at the C2 position often enhances the biological activity of purine nucleosides by making them resistant to deamination by enzymes like adenosine (B11128) deaminase (ADA). mdpi.com This increased metabolic stability prolongs the compound's half-life in a cellular environment, allowing for greater therapeutic effect. Several effective antitumor drugs, such as Cladribine and Fludarabine, feature a halogen at the C2 position for this reason. mdpi.com The C2-chlorine is also relatively resistant to chemical exchange reactions. thieme-connect.de SAR studies have confirmed that a chlorine substituent is often preferred over other functionalities like methoxy, trifluoromethyl, or cyano groups, suggesting that the size and lipophilicity of the chlorine atom are ideal for binding into certain hydrophobic pockets of target proteins. nih.gov Research on 2-Chloro-6(methylamino)purine further supports this, indicating that the C2-chlorine enhances binding affinity compared to non-chlorinated versions.
Similarly, a chlorine atom at the C6 position serves as a crucial reactive site for further chemical modification. The C6-chloro group can be readily displaced by various nucleophiles, allowing for the synthesis of a wide array of 6-substituted purine derivatives, including those with amino, thio, or other functional groups. thieme-connect.de This synthetic versatility makes 6-chloropurines valuable intermediates in the development of new drugs. For example, 6-chloro-9-ethyl-9H-purine is a key precursor in the synthesis of antimetabolites and other compounds screened for anticancer activity.
Influence of Additional Substituents on the Purine Scaffold on Activity Profiles
While the N9-ethyl and C2-chloro groups are foundational, the introduction of other substituents onto the purine scaffold allows for the fine-tuning of activity profiles. Modifications at the C6 and C8 positions, in particular, have been extensively explored to enhance potency and selectivity. nih.govacs.orgresearchgate.net
The nature of the substituent at the C6 position significantly impacts biological activity. For instance, replacing the C6-chlorine with various amino or heterocyclic groups can lead to compounds with diverse pharmacological effects. In one study, linking a 2-butylimidazol-1-yl group to the C6 position of 2-chloro-9-ethylpurine was a key step in developing a specific derivative. researchgate.net Another study synthesized a series of 2,6-disubstituted cytokinin analogues by reacting 2,6-dichloropurine (B15474) riboside with different benzylamines, demonstrating the C6 position's role in modulating cytokinin activity. nih.gov
The C8 position has also been a major focus for modification. Introducing aryl groups at C8 has been a successful strategy in developing selective inhibitors for the Hsp90 paralog, Grp94. nih.gov The SAR for these compounds showed that the C8-aryl group inserts into a unique allosteric site, and the nature of substituents on this aryl ring (e.g., chlorine, bromine) is critical for binding affinity. nih.gov For cancer treatment, purine derivatives with substituents like 4-trifluoromethylphenyl, 4-methoxyphenyl, or 4-fluorophenyl at the C8 position have shown potent cytotoxic effects against various cancer cell lines. nih.gov
The following table summarizes the influence of various substituents on the activity of purine analogues based on published research findings.
| Position | Substituent | Impact on Biological Activity | Reference Compound Class | Source |
|---|---|---|---|---|
| C2 | Chlorine | Enhances binding affinity and provides resistance to adenosine deaminase. | Purine Nucleosides | mdpi.com |
| C6 | Chlorine | Acts as a key intermediate for synthesizing diverse derivatives via nucleophilic substitution. | 6-chloropurines | |
| C6 | (2-butylimidazol-1-yl) | Component of a derivative with exclusive N9-ethylation. | 2-chloro-6-(heteroaryl)purines | researchgate.net |
| C8 | Aryl groups (e.g., 2,4-dichlorophenyl) | Inserts into an allosteric site of Grp94, conferring selectivity. Chlorine is a preferred substituent on the aryl ring. | 8-aryl-purine ligands | nih.gov |
| C8 | 4-Trifluoromethylphenyl, 4-Methoxyphenyl | Showed potent cytotoxic effects against hepatocellular cancer cells. | C(8)-substituted purines | nih.gov |
| N9 | Ethyl group | Associated with antiproliferative and anticancer activity. | 9-Ethyl-6-substituted-purines | researchgate.netacs.org |
| N9 | Aryl group | In combination with C2-aryl substitution, modulates protein kinase CK2α inhibition. Electron-donating groups on the N9-phenyl ring improved activity. | 2,9-diaryl purines | jst.go.jp |
Correlation of Structural Features with Enzyme Inhibition and Nucleic Acid Interaction
The biological effects of this compound derivatives are often mediated by their interaction with specific enzymes or nucleic acids. SAR studies aim to correlate specific structural features with these molecular interactions to understand their mechanism of action and to design more effective inhibitors.
One of the primary mechanisms of action for many purine analogues is the inhibition of protein kinases. For example, purine-based compounds have been developed as potent inhibitors of protein kinase CK2α. jst.go.jp In these inhibitors, an aryl group at the C2 position and another at the N9 position were found to be critical for activity, with a clear correlation observed between the electron-donating nature of substituents on the N9-phenyl group and inhibitory potency. jst.go.jp Other research has focused on inhibiting the Human Epidermal Growth Factor Receptor 2 (HER2), where purine derivatives were designed to bind to the tyrosine kinase domain. diva-portal.org
Purine derivatives also target other crucial cellular enzymes. Certain analogues act as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in purine metabolism that produces uric acid. tandfonline.com The N9-ethyl derivative, 6-chloro-9-ethyl-9H-purine, is thought to interfere with DNA and RNA synthesis by acting as a substrate analog and inhibiting nucleotide synthesis. Furthermore, a large class of purine-scaffold compounds has been designed to selectively inhibit Grp94, an endoplasmic reticulum Hsp90 paralog, by binding to a unique allosteric site not present in other Hsp90 family members. nih.gov The selectivity of these compounds is achieved through an 8-aryl group that fits into this specific pocket, while the core purine moiety occupies the ATP-binding site. nih.gov
The table below details specific examples of enzyme inhibition by purine derivatives and the structural features involved.
| Enzyme Target | Inhibitor Class / Example | Key Structural Features | Source |
|---|---|---|---|
| Grp94 (Hsp90 Paralog) | 8-aryl-purine ligands | The purine moiety occupies the ATP site; the C8-aryl group inserts into a unique allosteric pocket, conferring selectivity. | nih.gov |
| Protein Kinase CK2α | 2,9-disubstituted purines | Aryl groups at C2 and N9 are crucial. A 4-carboxyphenyl group at C2 showed high activity. | jst.go.jp |
| Adenosine Deaminase (ADA) | 2-halogenated purine nucleosides | A chlorine or fluorine atom at the C2 position prevents deamination, increasing the compound's stability and activity. | mdpi.com |
| Xanthine Oxidase | 2-chloro-6(methylamino)purine | The purine scaffold mimics the natural substrate, leading to enzyme inhibition. | |
| HER2 Tyrosine Kinase | Substituted 1,5-dihydro-4,1-benzoxazepine-purine hybrids | The purine ring orients within the HER2 binding site, matching the position of known inhibitors. | diva-portal.org |
| Nucleic Acid Synthesis | 6-chloro-9-ethyl-9H-purine | Acts as a substrate analog to interfere with DNA and RNA synthesis. |
Development of Mechanism-Based SARs
Mechanism-based SAR moves beyond simple correlations and aims to understand how a compound's structure facilitates its specific biochemical mechanism of action, such as covalent bond formation with the target or exploitation of unique conformational states. This approach is crucial for the rational design of highly specific and potent inhibitors.
For purine derivatives, a mechanism-based SAR can be developed by understanding the precise binding interactions within the active site of a target enzyme. For example, the development of selective Grp94 inhibitors was based on exploiting a unique allosteric pocket (site 2) that is absent in other Hsp90 paralogs. nih.gov The SAR was driven by synthesizing derivatives with different substituents on a C8-aryl ring to optimize interactions within this pocket, leading to a potent and highly selective inhibitor. nih.gov
Another example of a mechanism-based approach involves covalent inhibition. While not always the case for purine analogues, the principles are informative. For instance, in the development of inhibitors for the SARS-CoV-2 main protease (Mpro), compounds were designed with "warheads" like α-ketoamides that form a covalent hemithioacetal adduct with the catalytic cysteine residue in the enzyme's active site. nih.gov This covalent interaction provides a durable and potent inhibitory effect. The SAR for such inhibitors focuses on optimizing both the reactive warhead and the surrounding scaffold that positions it correctly for the reaction. nih.gov
Applying this thinking to purines, the C2-chlorine can be seen not just as a simple substituent but as a key electronic feature that modulates the reactivity and binding of the entire purine ring system. Its electron-withdrawing nature influences the charge distribution across the heterocycle, which can be critical for forming specific hydrogen bonds or other non-covalent interactions within a target binding site. Similarly, understanding how the coplanarity between the purine ring and a C6-heteroaryl substituent shields the N7 position from alkylation is a mechanism-based SAR that explains regioselectivity in synthesis and can be exploited in drug design. researchgate.net By combining structural data from X-ray crystallography and molecular modeling with kinetic and cellular activity data, researchers can build these sophisticated mechanism-based models to guide the development of next-generation purine-based therapeutics. nih.govnih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 6-(2-butylimidazol-1-yl)-2-chloropurine |
| 6-(2-butylimidazol-1-yl)-2-chloro-9-ethylpurine |
| Cladribine |
| Fludarabine |
| 2-Chloro-6(methylamino)purine |
| 6-chloro-9-ethyl-9H-purine |
| 2,6-dichloropurine riboside |
| 6-chloro-9-ethyl-9H-purine |
| 2,6-dichloro-9H-purine |
Biochemical and Molecular Interaction Studies of 2 Chloro 9 Ethylpurine Analogues
Mechanisms of Interaction with Cellular Enzymes
2-Chloropurine analogues engage with a variety of cellular enzymes, primarily those involved in nucleotide and nucleic acid metabolism. Their structural similarity to natural purines allows them to act as competitive inhibitors or fraudulent substrates, leading to the disruption of essential cellular processes.
While direct studies on 2-chloro-9-ethylpurine as a substrate analog are not extensively documented, the broader class of 2-chloropurine nucleoside analogues demonstrates this mechanism. After cellular uptake, these compounds can be phosphorylated to their corresponding nucleotide forms. These nucleotide analogues can then mimic natural purine (B94841) nucleotides, such as adenosine (B11128) monophosphate (AMP) or guanosine monophosphate (GMP).
As substrate mimics, they can competitively inhibit enzymes that utilize AMP or GMP as substrates. For instance, enzymes involved in the interconversion of purine nucleotides or those that incorporate these nucleotides into larger molecules may be targeted. The introduction of a chlorine atom at the C2 position of the purine ring can also render the resulting nucleoside analogues resistant to deamination by enzymes like adenosine deaminase (ADA), thereby prolonging their intracellular lifetime and enhancing their inhibitory potential nih.govresearchgate.net.
A primary mechanism of action for many 2-chloropurine analogues is the disruption of DNA and RNA synthesis. This interference can occur through several interconnected pathways. The active metabolites of these compounds, typically the 5'-triphosphate forms, are potent inhibitors of key enzymes involved in nucleic acid production. For example, the triphosphate of 2-chloro-2'-deoxyadenosine (Cladribine) is known to inhibit DNA synthesis. This inhibition leads to a halt in cellular replication and can trigger apoptosis. Similarly, 6-Chloroguanosine, a related analogue, can be integrated into RNA and DNA, providing insights into genetic processes and potentially disrupting their normal function chemimpex.com.
The interference with nucleic acid synthesis is a cornerstone of the biological activity of these compounds. By disrupting the production of the building blocks of genetic material or by directly inhibiting the polymerization process, these analogues effectively halt cell proliferation.
Research has identified specific enzymes that are potently inhibited by 2-chloropurine analogues. DNA polymerases, the enzymes responsible for replicating DNA, are a key target. Studies have shown that derivatives of 2-(p-n-butylanilino)purine, which share the 2-substituted purine core, are inhibitors of DNA polymerase alpha.
Ribonucleotide reductase (RNR) is another critical enzyme that is targeted. RNR is responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis. The 5'-triphosphate of 2-chloro-2'-deoxy-2'-fluoro-beta-D-arabinofuranosyladenine has been shown to inhibit human ribonucleotide reductase nih.gov. By inhibiting RNR, these analogues deplete the pool of deoxyribonucleotides available for DNA synthesis, further contributing to the cessation of cell division.
| Compound Analogue | Target Enzyme | Observed Effect |
|---|---|---|
| 2-(p-n-butylanilino)purine derivatives | DNA Polymerase Alpha | Inhibition of enzyme activity |
| 2-chloro-2'-deoxyadenosine 5'-triphosphate | Ribonucleotide Reductase | Inhibition of enzyme activity |
| 2-chloro-2'-deoxyadenosine 5'-triphosphate | DNA Polymerases | Inhibition of DNA synthesis |
2-Chloropurine analogues can also exert their effects by modulating the de novo purine biosynthesis pathway. This pathway is responsible for the synthesis of purine nucleotides from simpler precursors. The analogue 2-amino-6-chloropurine (B14584) has been found to inhibit the conversion of inosine monophosphate (IMP) to guanosine monophosphate (GMP). This blocks one of the final steps in the synthesis of guanine nucleotides.
Furthermore, the related compound 2-amino-6-chloro-1-deazapurine has been shown to have a dual blockade effect on the purine pathway. It inhibits an early step in the pathway and also the IMP to GMP conversion. This comprehensive disruption of purine nucleotide synthesis underscores the multifaceted approach by which these analogues can impact cellular metabolism.
| Compound Analogue | Point of Intervention | Consequence |
|---|---|---|
| 2-amino-6-chloropurine | IMP to GMP conversion | Inhibition of guanine nucleotide synthesis |
| 2-amino-6-chloro-1-deazapurine | Early step in de novo synthesis & IMP to GMP conversion | Dual blockade of purine biosynthesis |
Nucleic Acid Binding Mechanisms
Beyond enzymatic inhibition, some 2-chloropurine analogues have been found to interact directly with nucleic acids, which can contribute to their biological effects.
While the direct binding of this compound to DNA or RNA has not been extensively characterized, studies on related compounds provide valuable insights. A significant finding is the identification of a human protein, designated as ClAde recognition protein (CARP), that specifically recognizes and binds to oligonucleotides containing 2-chloroadenine. This suggests a cellular mechanism for detecting DNA that has incorporated this purine analogue. The recognition of such modified DNA could trigger DNA repair pathways or other cellular responses.
The structural similarity of 2-chloropurine analogues to natural purines allows them to be incorporated into DNA and RNA strands during replication and transcription chemimpex.com. Once incorporated, the presence of the chlorine atom at the 2-position can alter the local structure and stability of the nucleic acid duplex. While classical intercalation (the insertion of a molecule between base pairs) or groove binding are common mechanisms for small molecules to interact with DNA, it is the recognition of the incorporated analogue by cellular proteins that appears to be a key interaction for 2-chloroadenine. This interaction highlights a sophisticated cellular surveillance system for modified DNA.
Competitive Binding with DNA-Binding Proteins and RNA-Binding Proteins
Detailed experimental studies specifically investigating the competitive binding of this compound with DNA-binding and RNA-binding proteins are not extensively available in the public domain. However, the broader class of purine analogues has been a subject of interest in studying protein-nucleic acid interactions.
General principles suggest that small molecules like this compound could potentially interfere with the binding of proteins to DNA or RNA through several mechanisms. These include direct competition for the binding site on the nucleic acid, allosteric modulation of the protein or the nucleic acid structure, or intercalation into the nucleic acid structure, thereby preventing protein binding.
For instance, studies on other purine derivatives have shown that they can act as inhibitors of RNA-binding proteins (RBPs). Thiopurine drugs, for example, have been found to disrupt the interaction between the CELF1 protein and RNA by forming disulfide bonds with cysteine residues near the RNA recognition motifs. While this is a specific example of a modified purine, it highlights a potential mechanism by which purine analogues could mediate competitive binding.
Future research involving techniques such as fluorescence polarization, surface plasmon resonance, or electrophoretic mobility shift assays (EMSA) would be necessary to elucidate the specific competitive binding properties of this compound with a range of DNA- and RNA-binding proteins. Such studies would provide valuable insights into its potential as a modulator of gene expression and other cellular processes regulated by protein-nucleic acid interactions.
Probing Nucleic Acid Structures and Interactions
The utility of this compound as a direct probe for nucleic acid structures and interactions is not well-documented in dedicated research. However, the foundational role of purine analogues in the development of fluorescent probes and structural biology tools provides a framework for its potential applications.
Nucleic acid-based probes are crucial for understanding the dynamic structures and interactions of DNA and RNA within a cellular context. These probes are often designed by modifying natural nucleobases to introduce specific functionalities, such as fluorescence. For example, the fluorescent nucleobase analogue 2-aminopurine is widely used to study DNA and RNA structures, dynamics, and interactions. Its fluorescence is sensitive to the local environment, providing information about stacking interactions and conformational changes.
While this compound itself is not a fluorescent probe, its purine scaffold is a key component of many such tools. The chloro and ethyl modifications on the purine ring could influence its stacking interactions and hydrogen bonding patterns when incorporated into a nucleic acid sequence. These alterations could potentially be exploited in the design of new probes. For instance, the chlorine atom could serve as a handle for further chemical modification to attach fluorophores or other reporter groups.
Furthermore, understanding the interaction of small molecules like this compound with nucleic acids is important. The binding of small molecules can induce conformational changes in DNA and RNA, which can be studied by various biophysical techniques. While direct studies on this compound are lacking, research on other purine nucleosides has demonstrated their interaction with DNA, leading to conformational changes that can be observed through techniques like viscosity measurements, electric birefringence, and thermal denaturation experiments nih.gov.
To establish the role of this compound in probing nucleic acid structures, further research is required. This would involve synthesizing oligonucleotides containing this modified purine and characterizing their structural and photophysical properties.
Derivatization Strategies and Development of Novel Purine Analogues Based on the 2 Chloro 9 Ethyl Purine Scaffold
2-Chloro-9-ethylpurine as a Synthetic Intermediate
This compound serves as a key building block in the synthesis of more complex purine (B94841) derivatives. The chlorine atom can be readily displaced by various nucleophiles, making it an ideal precursor for creating libraries of compounds for biological screening. This reactivity is fundamental to its role in the development of new therapeutic agents.
Precursor for Novel Antiviral and Cytostatic Agents
The purine scaffold is central to the structure of nucleic acids, making its analogues potent candidates for antiviral and cytostatic therapies. nih.gov Chlorinated purines are common intermediates in the synthesis of these agents. For instance, the synthesis of various 6-substituted purine L-ribonucleosides with cytostatic and antiviral properties begins with a chlorinated purine precursor. nih.gov The process often involves palladium-catalyzed cross-coupling reactions to introduce diverse functional groups at the chlorinated position. nih.gov Similarly, 2-amino-6-chloropurine (B14584) has been utilized as a starting material for producing potential prodrugs of the antiviral agent penciclovir. nih.gov
The development of polymeric conjugates of 9-[2-(phosphonomethoxy)ethyl]purine (PME) derivatives, which show potential antiviral and cytostatic activity, also relies on the purine scaffold. researchgate.net These findings underscore the importance of chlorinated purine intermediates, such as this compound, in generating compounds that can interfere with viral replication and cell proliferation.
Design and Synthesis of Nucleoside Analogues
Nucleoside analogues are a cornerstone of antiviral and anticancer chemotherapy. nih.gov They function by mimicking natural nucleosides and interfering with the synthesis of DNA and RNA. nih.govpharmacologyeducation.org The modification of either the purine base or the sugar moiety can lead to compounds with improved efficacy and selectivity. nih.govacs.org
Acyclic Nucleoside Phosphonates Derived from Purine Scaffolds
Acyclic nucleoside phosphonates (ANPs) are a significant class of nucleotide analogues known for a broad spectrum of biological activities, particularly antiviral effects. nih.govmdpi.org Unlike traditional nucleosides, ANPs contain a phosphonate (B1237965) group attached to the acyclic side chain through a stable phosphorus-carbon bond, which makes them resistant to cleavage by cellular enzymes. medbullets.com
The synthesis of ANPs often involves the alkylation of a purine base. For example, 6-chloropurine (B14466) has been alkylated to form ANP diethyl esters. nih.gov A series of 9-(phosphonoalkyl)purines were synthesized as analogues of 9-[2-(phosphonomethoxy)ethyl]purines (PMEA and PMEG), demonstrating antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). nih.gov The structural requirements for anti-HSV activity in these purine derivatives appear to be very strict, with the presence of a 3'-oxygen atom in the acyclic chain being critical. nih.gov
Research has also focused on creating novel ANPs with substituents on the acyclic chain to explore structure-activity relationships. The introduction of a methyl, ethyl, or benzyl (B1604629) group to the aliphatic chain of otherwise inactive parent compounds led to the development of antivirally active agents. nih.gov
| Compound Class | Key Structural Feature | Target Activity | Reference |
| 9-(Phosphonoalkyl)purines | Varied alkyl chain length | Antiviral (HSV, HCMV, HIV) | nih.gov |
| β-branched PEE-ANPs | Substituent on the acyclic chain | Antiviral (Herpesviruses, Poxviruses) | nih.gov |
| Fluorinated ANPs | α-fluoro(phosphoryl)methoxy group | Antiviral (HCMV, Epstein-Barr) | rsc.org |
Analogues with Modified Sugar Moieties
Modifying the sugar component of nucleosides is a well-established strategy for creating new therapeutic agents. nih.govresearchgate.net These modifications can alter the compound's conformational flexibility, metabolic stability, and interaction with target enzymes. acs.org The synthesis of these analogues typically involves coupling a purine base with a chemically modified sugar. nih.gov
One approach involves the synthesis of 2-chloro-2′-deoxyadenosine (Cladribine) and its analogues, which are used to treat hematologic malignancies. openaccesspub.org The synthesis can be achieved through the glycosylation of a purine derivative, such as the potassium salt of 2,6-dichloropurine (B15474), with a modified sugar. openaccesspub.org Another example is the synthesis of purine nucleoside analogues designed for the formation of stable triplex DNA, which starts from 2-chloro-2′-deoxynebularine, a derivative with a modified deoxyribose sugar. nih.gov
Recent advances have also explored the synthesis of nucleosides incorporating ribose ring modifications, such as those found in the angustmycin and aristeromycin (B1667592) families of antibiotics. rsc.org These modifications highlight the diverse chemical space that can be explored by altering the sugar moiety of purine nucleosides.
Development of Antimetabolites Based on the Purine Scaffold
Antimetabolites are compounds that interfere with metabolic pathways by mimicking endogenous molecules. pharmacologyeducation.org Purine antimetabolites are structural analogues of natural purine bases and are a cornerstone of chemotherapy for various cancers. nih.govresearchgate.netnih.gov They exert their effect by being incorporated into DNA and RNA, thereby disrupting nucleic acid synthesis and halting cell division. nih.govclevelandclinic.org
The purine scaffold is the key structural motif in this class of drugs. acs.org More than ten purine antimetabolites, including 6-mercaptopurine (B1684380) and 6-thioguanine, have been approved for cancer treatment. nih.gov These drugs are designed to compete with natural metabolites in the purine biosynthesis pathway. nih.gov
The development of new antimetabolites often starts from a versatile purine precursor. The strategic modification of the purine ring allows for the creation of compounds that can overcome mechanisms of drug resistance or target specific enzymes within the purine metabolic pathway. nih.govacs.org While highly effective, a challenge with purine antimetabolites is their potential to affect healthy, proliferating cells, which motivates the ongoing search for new, more selective agents. nih.gov
Synthesis of Amino and Thiotetrazole Purine Derivatives
The introduction of different functional groups onto the purine scaffold can lead to compounds with novel biological activities. One such strategy is the synthesis of amino and thiotetrazole purine derivatives. A series of these compounds were synthesized by first treating 6-chloropurine with appropriate alkyl halides to generate 6-chloro-9-alkyl-9H-purines. researchgate.net These intermediates were then further reacted to introduce the aminotetrazole or thiotetrazole moieties. researchgate.net This synthetic route demonstrates how a chlorinated purine can be a versatile starting point for creating derivatives with significantly different functional groups at the C6 position, which is analogous to the C2 position of this compound.
Incorporation into Coordination Complexes for Bio-inorganic Research
The purine scaffold, a fundamental component of nucleic acids, has been a subject of intense interest in bio-inorganic chemistry. The strategic incorporation of purine analogues, such as those derived from this compound, into coordination complexes allows for the development of novel compounds with potential applications in various fields, including medicinal chemistry and materials science. The resulting metal complexes can serve as structural or functional models for metal-DNA interactions, act as therapeutic agents, or exhibit interesting photophysical properties. A significant area of this research involves the design of pincer-type ligands from purine nucleobases to create stable and reactive organometallic compounds.
Platinum(II) Pincer Complexes Derived from Purine Nucleobases
A notable advancement in the derivatization of purine analogues is the synthesis of Platinum(II) pincer complexes. unizar.esnih.govresearchgate.netunizar.esacs.org These complexes are characterized by a tridentate ligand that binds to the metal center in a meridional fashion, forming a pincer-like structure. This coordination mode imparts high stability to the resulting complex.
Research has demonstrated an efficient methodology to create a new class of pincer complexes with the general structures [5.5]- and [6.5]-Pt{κ³-N,C,N′-[L]}X (where X = Cl, RC≡C), built upon 6-phenyl purines. nih.gov In these structures, the nucleobase skeleton provides an N,C-cyclometalated fragment. nih.gov This fragment is further functionalized with an amine, imine, or pyridine (B92270) arm to complete the N,C,N′-pincer structure. nih.gov
The synthesis of the necessary pro-ligands can be initiated from 6-chloro-9-ethylpurine. unizar.esnih.govacs.org For instance, a Suzuki coupling reaction between 6-chloro-9-ethylpurine and 3-formylboronic acid, catalyzed by Pd(PPh₃)₄ with K₂CO₃ as a base, yields a key aldehyde intermediate. nih.govacs.org This aldehyde can then be converted into various derivatives. For example, reductive amination with dimethylamine (B145610) and NaBH₃CN, using Ti(OⁱPr)₄ as a catalyst, produces an amine-functionalized pro-ligand. unizar.esnih.govacs.org Alternatively, reaction with p-anisidine (B42471) forms an imine derivative. unizar.esnih.govacs.org A pyridine-containing pro-ligand can be synthesized in a single step via a Suzuki coupling of 6-chloro-9-ethylpurine with 3-(2-pyridynyl)phenylboronic acid pinacol (B44631) ester. unizar.esnih.govacs.org
The formation of the platinum complexes is regioselective, with the purine N,C-fragment having two potential coordination positions with the metal (N1 and N7). unizar.esresearchgate.netunizar.esacs.org Coordination through the N7 position results in the thermodynamically more stable [6.5]-Pt{κ³-N7,C,N′-[L]}X complexes. unizar.esresearchgate.netunizar.esacs.org However, amino-substituted derivatives preferentially coordinate through the N1 position, leading to the formation of the kinetic [5.5]-Pt{κ³-N1,C,N′-[L]}X isomers. unizar.esresearchgate.netunizar.esacs.org
These platinum-purine pincer complexes are not merely synthetic curiosities. Complexes featuring amine or pyridine arms have been shown to be green phosphorescence emitters upon photoexcitation in dilute solutions and in poly(methyl methacrylate) (PMMA) films. unizar.esresearchgate.netunizar.esacs.org This luminescence is subject to self-quenching at higher concentrations due to molecular aggregation. unizar.esresearchgate.netunizar.esacs.org X-ray diffraction studies have confirmed the presence of intermolecular π-π stacking and weak Pt···Pt interactions in the solid state. unizar.esresearchgate.net
Furthermore, this synthetic approach can be extended to create heteroleptic bis-nucleoside compounds by introducing acetylide ligands derived from nucleosides. unizar.esresearchgate.netunizar.esacs.org These complex structures can be considered as organometallic models for the platinum-induced interstrand cross-links seen in the interaction of platinum-based anticancer drugs with DNA. unizar.esresearchgate.netunizar.esacs.org
Table of Synthesized Platinum(II) Pincer Complexes and their Properties:
| Pro-ligand Substituent | Coordination Mode | Resulting Complex Type | Key Property |
| Amine | N1 | Kinetic [5.5]-Pt{κ³-N1,C,N′-[L]}X | Green Phosphorescence |
| Imine | N7 | Thermodynamic [6.5]-Pt{κ³-N7,C,N′-[L]}X | - |
| Pyridine | N7 | Thermodynamic [6.5]-Pt{κ³-N7,C,N′-[L]}X | Green Phosphorescence |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Chloro-9-ethylpurine, and how can reproducibility be ensured?
- Answer : The synthesis typically involves chlorination of a purine precursor. For example, chlorinating agents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are used to introduce the chlorine atom at the 2-position, followed by alkylation to add the ethyl group at the 9-position . To ensure reproducibility, document reaction parameters (e.g., temperature, solvent ratios) and validate purity via HPLC or NMR. Include detailed characterization data (e.g., H/C NMR, HRMS) in supplementary materials, adhering to journal guidelines for experimental transparency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer : Key techniques include:
- NMR Spectroscopy : Confirm substitution patterns (e.g., ethyl group at N9 via H NMR splitting patterns) .
- Mass Spectrometry : Verify molecular weight (182.61 g/mol for C₇H₇ClN₄) and fragmentation patterns .
- IR Spectroscopy : Identify functional groups (e.g., C-Cl stretching at ~600–800 cm⁻¹) .
Cross-reference data with PubChem or CAS entries to validate structural assignments .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature fluctuations. Monitor degradation via HPLC and compare results to controls. Store at –20°C in anhydrous DMSO or under nitrogen to minimize hydrolysis of the chloro substituent .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Answer : Discrepancies may arise from impurities or assay variability. Strategies include:
- Repurification : Use column chromatography or recrystallization to ≥98% purity.
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., IC₅₀ determination in triplicate).
- Computational Modeling : Compare binding affinities to related purine receptors (e.g., adenosine kinases) using molecular docking .
Document all conditions rigorously to align with reproducibility standards .
Q. How can reaction conditions be optimized to improve yields of this compound?
- Answer : Employ design of experiments (DoE) to test variables:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective chlorination .
- Temperature Control : Lower temperatures (0–5°C) may reduce side reactions during ethylation .
Analyze outcomes via ANOVA and report optimized parameters in supplementary datasets .
Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
- Answer : Use density functional theory (DFT) to calculate:
- Electrostatic Potential Maps : Identify electron-deficient sites (e.g., C2-Cl bond) prone to nucleophilic attack .
- Activation Energies : Compare transition states for reactions with amines or thiols.
Validate predictions experimentally via kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) .
Q. How do structural modifications (e.g., substituent changes) impact the pharmacokinetic properties of this compound?
- Answer :
- Lipophilicity : Introduce trifluoromethyl groups (as in related purines) to enhance membrane permeability, measured via logP assays .
- Metabolic Stability : Use hepatic microsome assays to track degradation rates.
- SAR Analysis : Compare bioactivity of analogs (e.g., 2-Cl vs. 6-Cl derivatives) in target inhibition assays .
Publish full datasets in open-access repositories to facilitate meta-analyses .
Methodological Guidelines
- Data Reporting : Follow Beilstein Journal guidelines—include raw spectral data in supplementary files and cite CAS or PubChem entries for known compounds .
- Conflict Resolution : Cross-validate findings with orthogonal techniques (e.g., XRD for crystal structure confirmation) .
- Ethical Compliance : Disclose all synthetic protocols and safety data (e.g., toxicity profiles) to meet institutional review standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
